molecular formula C17H22O3 B12713482 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- CAS No. 111052-61-0

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl-

Cat. No.: B12713482
CAS No.: 111052-61-0
M. Wt: 274.35 g/mol
InChI Key: GLWYDLLOCJYACJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications. This particular compound is characterized by its unique substitution pattern, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses phenols and β-ketoesters in the presence of a strong acid catalyst like sulfuric acid or aluminum chloride . The reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrocoumarins and related compounds.

    Substitution: Halogenated or nitrated coumarins, depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its antioxidant and antimicrobial properties.

    Medicine: Potential therapeutic agent for conditions like cancer and inflammation due to its bioactive properties.

    Industry: Utilized in the production of fragrances, dyes, and optical brighteners.

Mechanism of Action

The biological activity of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties.

    7-Hydroxycoumarin: Similar structure but lacks the butyl and propyl substitutions.

    4-Methylcoumarin: Differentiated by the absence of the hydroxyl group at the 7-position.

Uniqueness

2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-propyl- stands out due to its specific substitution pattern, which enhances its lipophilicity and potentially its biological activity. The presence of butyl and propyl groups may improve its interaction with lipid membranes and increase its bioavailability .

Properties

CAS No.

111052-61-0

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

3-butyl-7-hydroxy-4-methyl-6-propylchromen-2-one

InChI

InChI=1S/C17H22O3/c1-4-6-8-13-11(3)14-9-12(7-5-2)15(18)10-16(14)20-17(13)19/h9-10,18H,4-8H2,1-3H3

InChI Key

GLWYDLLOCJYACJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C(C(=C2)CCC)O)OC1=O)C

Origin of Product

United States

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